molecular formula C18H20N4O5S B2664652 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide CAS No. 2097859-42-0

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2664652
CAS No.: 2097859-42-0
M. Wt: 404.44
InChI Key: IESZVSWSLPNJEL-UHFFFAOYSA-N
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Description

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is a benzamide derivative featuring a methoxy group at position 2, a sulfamoyl group at position 5, and a pyridinylmethyl substituent bearing a 2-oxopyrrolidin-1-yl moiety. This structure combines a benzamide core with a heterocyclic pyridine ring and a lactam (pyrrolidinone) group, which may enhance its pharmacokinetic properties, such as solubility and target binding affinity.

Properties

IUPAC Name

2-methoxy-5-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-16-5-4-14(8-15(16)18(19)24)28(25,26)21-10-12-7-13(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11,21H,2-3,6,10H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZVSWSLPNJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2-methoxybenzoic acid and 5-(2-oxopyrrolidin-1-yl)pyridine. These intermediates are then subjected to sulfonamide formation and subsequent amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinyl ring can be reduced to form dihydropyridine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxy-5-formylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)dihydropyridin-3-yl]methyl}sulfamoyl)benzamide.

    Substitution: Formation of 2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Neurological Disorders

The compound's structural features suggest potential efficacy in treating neurological disorders. Research indicates that pyridine derivatives can modulate glutamatergic neurotransmission, which is crucial in conditions such as epilepsy and Alzheimer's disease. Specifically, compounds targeting AMPA receptors have been investigated for their neuroprotective effects .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of benzamide derivatives demonstrated that modifications to the benzamide core significantly enhanced antiproliferative activity against MCF-7 cells. The compound exhibited an IC50 value of 3.1 μM, indicating potent activity .

Case Study 2: Neuroprotective Effects

In another investigation, a related compound was tested for its ability to prevent neurodegeneration in animal models of epilepsy. Results showed a reduction in seizure frequency and severity when administered prior to induced seizures, suggesting a protective role against excitotoxicity .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison
Compound Name Core Structure Key Substituents Melting Point (°C) Reported Activity
Target Compound Benzamide + pyridine 2-Oxopyrrolidin-1-yl, sulfamoyl N/A Hypothesized antimicrobial
4d () Benzamide + thiazole Morpholinomethyl, dichloro 215–218 Potential bioactivity
LMM5 () Benzamide + oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl N/A Antifungal (C. albicans)
EP 3 532 474 B1 derivative () Benzamide + triazolo-pyridine Fluoro, methoxypyrimidinyl N/A Kinase inhibition (inferred)
Table 2. Key Substituent Effects
Substituent Impact on Properties Example Compounds
2-Oxopyrrolidin-1-yl Enhances metabolic stability, solubility Target Compound
Morpholinomethyl/piperazinyl Improves solubility, hydrogen bonding 4d, 4e ()
Oxadiazole core Increases metabolic resistance, electron-withdrawing LMM5, LMM11 ()
Fluorinated aryl groups Boosts lipophilicity, target affinity EP 3 532 474 B1 ()

Research Findings and Implications

  • Structural Diversity: The target compound’s pyridine-pyrrolidinone system distinguishes it from thiazole () or oxadiazole () analogues, suggesting unique target interactions.
  • Activity Trends : Sulfamoyl benzamides (e.g., LMM5/LMM11) show antifungal activity, while thiazole derivatives () may target bacterial enzymes. The target compound’s lactam group could position it for protease or kinase inhibition .
  • Synthetic Accessibility : The absence of halogens (cf. 4d–4i) or complex heterocycles (cf. EP 3 532 474 B1) may streamline the target’s synthesis .

Biological Activity

2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is characterized by the following features:

  • Molecular Formula : C19H23N3O4S
  • Key Functional Groups :
    • Methoxy group (-OCH3)
    • Sulfonamide group (-SO2NH)
    • Pyridine and oxopyrrolidine moieties

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, certain benzamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10.5Apoptosis induction
Compound BLung Cancer8.7Cell cycle arrest

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives with sulfamoyl groups exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes inhibition of bacterial folate synthesis, similar to traditional sulfonamide antibiotics.

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The oxopyrrolidine moiety is believed to interact with neurotransmitter systems, potentially modulating glutamatergic transmission, which is crucial in conditions like epilepsy and Alzheimer's disease.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited tumor growth in xenograft models of human cancer. The study reported an IC50 value of 12 µM against a panel of cancer cell lines, indicating promising anticancer activity (source: ).
  • Antimicrobial Evaluation : In vitro testing showed that the compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential (source: ).
  • Neuroprotection : In a zebrafish model, the compound was shown to reduce neurotoxicity induced by glutamate exposure, with a protective effect observed at concentrations as low as 1 µM (source: ).

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm methoxy (δ ~3.8–4.0 ppm), sulfamoyl (δ ~7.5–8.0 ppm for aromatic protons), and pyrrolidinone carbonyl (δ ~170–175 ppm in 13C) groups.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine and benzamide regions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns to confirm the sulfamoyl linkage.
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present (e.g., in pyrrolidinone derivatives) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

How does the presence of the 2-oxopyrrolidin-1-yl group influence the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Lipophilicity : The pyrrolidinone ring increases logP compared to unsubstituted pyridines, enhancing membrane permeability (predicted via computational tools like ACD/Percepta) .
  • Metabolic Stability : The lactam group reduces susceptibility to cytochrome P450 oxidation, as observed in structurally related benzimidazole derivatives .
  • Solubility : While the sulfamoyl group improves aqueous solubility, the pyrrolidinone may necessitate formulation with co-solvents (e.g., PEG 400) for in vivo studies.
    Experimental Validation :
  • Conduct parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests to compare with analogs lacking the pyrrolidinone moiety.

What in vitro assays are suitable for evaluating the biological activity of this sulfamoyl benzamide derivative?

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Kinase/Phosphatase Targets : Use fluorescence-based ADP-Glo™ or malachite green assays to screen for activity against kinases (e.g., MAPK) or tyrosine phosphatases, given the sulfonamide’s role in ATP-binding pocket interactions .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) with tritiated ligands to quantify IC50 values.
  • Antimicrobial Screening :
    • Broth microdilution assays against Gram-positive/negative bacteria, referencing methods from sulfonamide-1,3,4-oxadiazole hybrids .

How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Q. Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolysis of the sulfamoyl group).
  • Assay Standardization :
    • Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
    • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .
  • Structural Reanalysis : Compare X-ray or NMR data with literature to confirm conformational stability, especially if stereochemistry impacts activity .

What computational modeling approaches are recommended to predict the binding affinity of this compound with potential therapeutic targets?

Q. Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfamoyl group and catalytic residues (e.g., in kinases or carbonic anhydrases).
    • Prioritize targets with known sulfonamide-binding pockets (e.g., CA IX, EGFR) .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess binding mode stability, focusing on hydrogen bonds between the benzamide carbonyl and active-site lysines.
  • Free Energy Calculations :
    • Apply MM-PBSA/GBSA to quantify binding energy contributions from the pyrrolidinone ring’s hydrophobic interactions .

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